4-Chloro-3-(chloromethyl)quinoline
Description
Historical Context and Contemporary Academic Significance of Quinoline (B57606) Derivatives in Organic Chemistry Research
The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. mdpi.com Shortly after, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine. researchgate.net This discovery of quinoline from a natural product source foreshadowed its immense importance in the realm of natural products and medicinal chemistry. Quinine, a quinoline alkaloid, was for centuries the primary treatment for malaria, highlighting the profound biological relevance of the quinoline scaffold. mdpi.com
In contemporary organic chemistry, quinoline and its derivatives continue to be of paramount significance. They are not merely historical curiosities but are central to modern drug discovery and materials science. nih.govnih.gov The quinoline ring system is a key pharmacophore in numerous clinically used drugs, including antimalarials (e.g., chloroquine (B1663885), mefloquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin). mdpi.comnih.gov The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its biological activity, making it a versatile template for the design of new therapeutic agents. researchgate.netgoogle.com
The academic interest in quinoline derivatives is driven by their broad spectrum of pharmacological activities and their utility as synthetic intermediates. nih.gov Researchers are continuously developing novel synthetic methodologies to access functionalized quinolines with improved efficiency and selectivity. researchgate.net These efforts expand the chemical space around the quinoline scaffold, paving the way for the discovery of new compounds with enhanced efficacy and novel mechanisms of action. researchgate.net
Classification and Structural Features of Halogenated Quinolines in Chemical Literature
Halogenated quinolines are a subclass of quinoline derivatives where one or more hydrogen atoms on the quinoline ring are replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). This substitution can dramatically influence the physicochemical and biological properties of the parent molecule. The position and nature of the halogen substituent can affect the compound's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net
Halogenated quinolines can be broadly classified based on the position of the halogen atom on the quinoline ring. For instance, 2-haloquinolines, 4-haloquinolines, and 8-haloquinolines are common classifications found in the chemical literature. The reactivity of the halogen substituent is highly dependent on its position. For example, the chlorine atom at the 4-position of the quinoline ring is known to be susceptible to nucleophilic substitution reactions. mdpi.comresearchgate.net This reactivity is a key feature exploited in the synthesis of a wide range of 4-substituted quinoline derivatives. researchgate.net
The introduction of a halogen atom can also lead to enhanced biological activity. For example, select halogenated quinolines have been shown to possess potent antibacterial and biofilm-eradicating properties. researchgate.net The structural modifications enabled by halogenation provide a powerful tool for medicinal chemists to optimize the therapeutic potential of quinoline-based compounds. researchgate.net
Table 1: General Properties of Quinoline
| Property | Value |
| Chemical Formula | C₉H₇N |
| Molar Mass | 129.16 g/mol |
| Appearance | Colorless to yellow liquid |
| Odor | Strong, unpleasant |
| Melting Point | -15 °C |
| Boiling Point | 237 °C |
| Solubility in Water | Slightly soluble |
Rationale for Focusing on 4-Chloro-3-(chloromethyl)quinoline as a Central Research Compound
The selection of this compound as a central research compound is predicated on its unique structural features, which make it a highly versatile and reactive building block in organic synthesis. This compound possesses two distinct and reactive chloro-functionalized sites: a chloro group at the 4-position of the quinoline ring and a chloromethyl group at the 3-position.
The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution, a well-established and synthetically valuable transformation for introducing a wide variety of functional groups at this position. mdpi.comresearchgate.net This allows for the synthesis of diverse libraries of 4-substituted quinolines.
Simultaneously, the chloromethyl group at the 3-position serves as a reactive electrophilic site, enabling the introduction of various nucleophiles through substitution reactions. This dual reactivity makes this compound an ideal precursor for the construction of more complex heterocyclic systems. Specifically, it is a key intermediate in the synthesis of fused quinoline heterocycles such as furo[3,2-c]quinolines and pyrrolo[3,2-c]quinolines. nih.govnih.govresearchgate.net These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov
The strategic placement of these two reactive handles on the quinoline scaffold allows for sequential and regioselective functionalization, providing a powerful platform for the synthesis of novel and structurally complex molecules with potential applications in drug discovery and materials science. The study of the reactivity and synthetic applications of this compound is therefore of considerable academic and practical importance.
Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2N |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2 |
InChI Key |
KAGQRUNOAPAMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)CCl)Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Chloro 3 Chloromethyl Quinoline and Its Precursors
Synthetic Routes to 2-Chloro-3-formylquinolines as Foundational Intermediates
A key precursor for 4-chloro-3-(chloromethyl)quinoline is 2-chloro-3-formylquinoline. The Vilsmeier-Haack reaction is a cornerstone in the synthesis of this intermediate. niscpr.res.in
Mechanistic Insights into Vilsmeier-Haack Formylation in Quinoline (B57606) Synthesis
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The process begins with the formation of the Vilsmeier reagent, an electrophilic species, from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. nih.govthieme-connect.com
In the context of quinoline synthesis, acetanilides are common starting materials. niscpr.res.innih.gov The Vilsmeier reagent reacts with the acetanilide (B955) in a process that involves the formation of an imidoyl chloride intermediate. This is followed by the creation of an N-(α-chlorovinyl)aniline, which then undergoes diformylation at the β-position and subsequent cyclization to yield the 2-chloro-3-formylquinoline. The reaction is kinetically a second-order process, dependent on both the Vilsmeier reagent and the anilide substrate, with the reaction between them being the rate-determining step. nih.gov The presence of electron-donating groups on the N-arylacetamides generally leads to good yields. niscpr.res.in
The general mechanism for the Vilsmeier-Haack formylation is depicted below:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent.
Cyclization and Chlorination: The intermediate undergoes cyclization and subsequent chlorination to form the 2-chloro-3-formylquinoline.
Exploration of Alternative Formylation Strategies for the Quinoline Nucleus
While the Vilsmeier-Haack reaction is prevalent, other methods for introducing a formyl group onto the quinoline nucleus exist. One such method involves the lithiation of 2-chloroquinoline (B121035) at the 3-position using n-butyllithium and diisopropylamine (B44863) in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of DMF as the formylating agent.
Additionally, electrochemical methods provide a transition-metal and oxidant-free approach. This strategy employs methanol (B129727) as a formyl source with a catalytic amount of N-hydroxyphthalimide (NHPI) acting as a hydrogen atom transfer (HAT) catalyst for the C(sp²)-H formylation of electron-deficient quinolines. organic-chemistry.org
Chemoselective Reduction and Chlorination Protocols for the Chloromethyl Functionality
Once the 2-chloro-3-formylquinoline intermediate is obtained, the next crucial steps involve the selective reduction of the formyl group and subsequent chlorination to yield the target molecule.
Reduction of 2-Chloroquinoline-3-carbaldehydes to Corresponding Alcohols
The formyl group of 2-chloroquinoline-3-carbaldehydes can be chemoselectively reduced to a hydroxymethyl group to form (2-chloroquinolin-3-yl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) in methanol. nih.gov This step is critical as it sets the stage for the introduction of the second chlorine atom.
A study reported the reduction of 2-chloro-8-methylquinoline-3-carbaldehyde, which can be seen as an analogous reaction. nih.gov
Targeted Chlorination of Hydroxymethyl Groups to Yield this compound
The final step in the synthesis of this compound involves the targeted chlorination of the hydroxymethyl group of (2-chloroquinolin-3-yl)methanol. This conversion can be accomplished using various chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed for this type of transformation. google.com
Vilsmeier-Haack Reaction: Acetanilide is converted to 2-chloro-3-formylquinoline.
Reduction: The formyl group is reduced to a hydroxymethyl group using a selective reducing agent.
Chlorination: The hydroxymethyl group is chlorinated to afford the final product, this compound.
Advanced Synthetic Techniques and Reaction Conditions for this compound Analogues
The core synthetic strategy can be adapted to produce a variety of analogues of this compound. The versatility of the Vilsmeier-Haack reaction allows for the use of substituted acetanilides, leading to quinolines with diverse substitution patterns on the benzene (B151609) ring. niscpr.res.inthieme-connect.com
Microwave irradiation has been explored to accelerate the Vilsmeier-Haack reaction, in some cases reducing reaction times significantly compared to conventional heating. nih.govthieme-connect.com The use of micellar media, such as cetyl trimethyl ammonium (B1175870) bromide (CTAB), sodium dodecyl sulphate (SDS), and Triton-X-100, has also been shown to improve reaction rates and yields, particularly for deactivated acetanilides. thieme-connect.com
Furthermore, the development of one-pot multicomponent reactions offers an efficient pathway to complex quinoline derivatives. For instance, a copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides a route to C4-functionalized quinolines. organic-chemistry.org
Below is a table summarizing various synthetic approaches to quinoline derivatives, highlighting the diversity of modern synthetic methodologies.
| Reaction Type | Catalyst/Reagent | Key Features | Reference |
| Vilsmeier-Haack Cyclisation | POCl₃-DMF | Regioselective synthesis from N-arylacetamides. | niscpr.res.in |
| Microwave-Assisted Vilsmeier | POCl₃-DMF | Accelerated reaction times. | nih.gov |
| Micellar-Mediated Vilsmeier | CTAB, SDS, Triton-X-100 | Enhanced rates and yields, especially for deactivated substrates. | thieme-connect.com |
| Electrochemical Formylation | NHPI (HAT catalyst) | Transition-metal and oxidant-free C-H formylation. | organic-chemistry.org |
| Copper-Catalyzed Annulation | Copper | Tandem annulation of alkynyl imines with diazo compounds. | organic-chemistry.org |
Regioselective Halogenation Approaches for Quinoline Scaffolds
The precise introduction of halogen atoms onto a quinoline framework is a fundamental challenge in synthetic organic chemistry. Regioselective halogenation is crucial for creating specific isomers and functionalized quinoline derivatives. Various methods have been developed to control the position of halogenation on the quinoline ring system.
One notable approach involves a metal-free, operationally simple protocol for the C5–H halogenation of 8-substituted quinoline derivatives. This method utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and can be conducted at room temperature under an open atmosphere. The reaction demonstrates high generality with respect to the quinoline substrate, often proceeding with complete regioselectivity to yield the C5-halogenated product in good to excellent yields.
Another strategy employs quinoline N-oxides as reactive intermediates. The N-oxide activates the quinoline ring, facilitating regioselective functionalization at various positions, including C2, C3, or C8, under either metal-catalyzed or metal-free conditions. This approach is valuable for synthesizing a range of bioactive quinoline compounds. For instance, a novel method for the direct, one-step synthesis of C2-chloroquinoline derivatives has been developed using N-fluoroquinolinium intermediates within a microreactor system. This technique not only enhances productivity and reduces reaction times compared to conventional batch reactors but also resolves issues of poor mass transfer.
The following table summarizes selected regioselective halogenation reactions on quinoline scaffolds:
| Starting Material | Reagents and Conditions | Product | Yield |
| 8-Substituted Quinoline | Trihaloisocyanuric acid, room temperature, open air | C5-Halogenated Quinoline | Good to Excellent |
| Quinoline N-oxide | N-fluoroquinolinium intermediate, microreactor | C2-Chloroquinoline | Moderate to Good |
| o-Trifluoromethyl-aniline | Ethyl ethoxymethylene malonate, PPA, POCl3 | 4-Chloro-8-trifluoromethyl-quinoline | ~80% (from propanoic acid) |
| 3-(Chloroanilino)-propanoic acid | Polyphosphoric acid, chlorination agent, oxidizing agent | 4-Chloro-dichloroquinoline | Not specified |
This table is interactive. Users can sort and filter the data.
Microfluidic Reactor and Continuous Flow Chemistry Applications in Synthesis
The adoption of microfluidic reactors and continuous flow chemistry has revolutionized the synthesis of complex organic molecules, including quinoline derivatives. These technologies offer significant advantages over traditional batch processes, such as enhanced safety, improved reaction control, faster optimization, and scalability.
Continuous flow processes have been successfully applied to the synthesis of various substituted quinolines. For example, a continuous photochemical process has been developed for a tandem photoisomerization-cyclization reaction to produce a range of quinoline products with high yields and throughputs exceeding one gram per hour. This method can also be integrated with subsequent reactions, such as hydrogenation, in a telescoped fashion to generate tetrahydroquinolines, including the antimalarial natural product galipinine. ucd.ieresearchgate.netthieme-connect.de
In the context of halogenated quinolines, a novel and environmentally friendly method for the synthesis of 2-chloroquinoline derivatives has been developed using a microfluidic reactor. researchgate.net This process proceeds via an N-fluoride intermediate and significantly improves productivity and reaction time while ensuring better mass transfer compared to batch methods. researchgate.net Another continuous-flow strategy enables the safe synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes, demonstrating the versatility of flow chemistry for producing previously inaccessible quinoline building blocks. acs.org
The table below presents examples of quinoline synthesis using microfluidic and continuous flow technologies:
| Reaction Type | Reactor/Setup | Key Reagents/Conditions | Product | Throughput/Yield |
| Tandem Photoisomerization-Cyclization | Continuous flow reactor with high-power LED | (E)-2-Aminostyryl ketones, 365 nm light | Substituted Quinolines | >1 g/hour , high yields |
| Regioselective Chlorination | Microfluidic Reactor | Quinoline N-oxide, N-fluoroquinolinium intermediate | 2-Chloroquinoline Derivatives | High productivity, good yields |
| Iminyl Radical Cyclization | Continuous flow reactor | 2-(Azidomethyl)-3-aryl-prop-2-enenitriles, NBS, HBr, visible light | 3-Cyanoquinolines | Fast reaction times, satisfactory yields |
This table is interactive. Users can sort and filter the data.
While a direct application of these advanced flow technologies for the synthesis of this compound is not explicitly detailed in the reviewed literature, the successful synthesis of other halogenated and substituted quinolines underscores the potential for adapting these methods for its production. A patented method for the synthesis of this compound involves the treatment of 3-hydroxymethyl-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride or thionyl chloride. The precursor, 3-hydroxymethyl-4-hydroxyquinoline, can be obtained from the cyclization of an appropriate aniline (B41778) derivative. The principles of regioselective halogenation and the efficiencies of continuous flow chemistry are highly relevant to optimizing such a synthetic sequence.
Advanced Chemical Reactions and Transformative Derivatization Strategies
Nucleophilic Reactivity of the Chloromethyl Group for Functionalization
The benzylic-like chloride of the chloromethyl group at the 3-position of the quinoline (B57606) ring is an excellent leaving group, making this site highly reactive towards a variety of nucleophiles. This reactivity is a cornerstone for the derivatization of 4-Chloro-3-(chloromethyl)quinoline.
The reaction of this compound with a wide range of nitrogen-containing nucleophiles, such as primary and secondary amines, provides a straightforward route to the corresponding amine derivatives. These reactions typically proceed via a standard SN2 mechanism, resulting in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. For instance, treatment with ammonia (B1221849) or primary amines yields 3-(aminomethyl)-4-chloroquinolines, while reaction with secondary amines affords 3-(dialkylaminomethyl)-4-chloroquinolines. These amine derivatives are valuable intermediates for the synthesis of more complex molecules with potential biological activity.
The chloromethyl group readily reacts with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. The reaction with alkoxides or phenoxides, typically generated by treating the corresponding alcohol or phenol (B47542) with a base, leads to the formation of 4-chloro-3-(alkoxymethyl)quinolines or 4-chloro-3-(phenoxymethyl)quinolines. Similarly, thioether derivatives can be synthesized by reacting this compound with thiols or their corresponding thiolates. These reactions significantly expand the diversity of functional groups that can be introduced at the 3-position of the quinoline core.
The versatility of the chloromethyl group extends to reactions with soft nucleophiles. A prominent example is the reaction with sodium azide (B81097) to introduce an azido (B1232118) group, yielding 3-(azidomethyl)-4-chloroquinoline. The azide moiety is a valuable functional group in its own right and can be further transformed, for example, through reduction to an amine or via click chemistry reactions like the Huisgen cycloaddition. Other soft nucleophiles, such as cyanide, can also be employed to introduce additional carbon-based functionalities.
Transition-Metal-Catalyzed Cross-Coupling Reactions of the Quinoline Core
The chloro-substituent at the 4-position of the quinoline ring provides a handle for transition-metal-catalyzed cross-coupling reactions. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.
The 4-chloro position of the quinoline ring is amenable to palladium-catalyzed Sonogashira coupling with terminal alkynes. This reaction, typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, results in the formation of 4-alkynyl-3-(chloromethyl)quinolines. These products can then undergo further transformations. For example, subsequent dimerization processes can lead to the formation of novel, larger quinoline-based structures.
Suzuki Coupling and Related Cross-Coupling Methods for Structural Elaboration
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. researchgate.netlibretexts.org In the context of chloroquinolines, the differential reactivity of halogen substituents allows for selective functionalization. The carbon-chlorine bond at the 4-position of the quinoline ring is susceptible to palladium-catalyzed cross-coupling with various boronic acids. researchgate.netnih.gov This selectivity is attributed to the higher reactivity of the C4-Cl bond compared to the chloromethyl group under specific catalytic conditions.
The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium precursor, ligands, and base is crucial for achieving high yields and selectivity. For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for these transformations. researchgate.net
Research has demonstrated the successful application of Suzuki coupling to introduce aryl and vinyl groups at the 4-position of the quinoline core, leaving the chloromethyl group intact for subsequent manipulations. nih.gov This stepwise approach enables the synthesis of a diverse array of polysubstituted quinolines. For example, 2-aryl-4-chloro-3-iodoquinolines have been subjected to Suzuki cross-coupling with arylboronic acids to afford 2,3,4-triarylquinolines in a one-pot operation. nih.gov This highlights the potential for sequential cross-coupling reactions to build molecular complexity.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 4-Chloroquinoline (B167314) derivative | Arylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | 4-Arylquinoline derivative | researchgate.net |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl2(PPh3)2/PCy3 | 2,3,4-Triarylquinoline | nih.gov |
Intramolecular Cyclization and Annulation Reactions to Construct Complex Heterocycles
The dual reactivity of this compound provides a powerful platform for intramolecular cyclization reactions, leading to the formation of novel and complex heterocyclic systems. These reactions often proceed in a cascade manner, where both the C4-Cl and the C-Cl of the chloromethyl group participate in ring formation.
An efficient method for the synthesis of novel dihydropyrimidothiazinoquinoline derivatives has been developed through the reaction of 2-chloro-3-(chloromethyl)quinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. orgchemres.org In this reaction, the sulfur atom of the thioxopyrimidine initially displaces the chlorine of the chloromethyl group. Subsequent intramolecular cyclization occurs through the nucleophilic attack of a nitrogen atom from the pyrimidine (B1678525) ring onto the C2-position of the quinoline, displacing the chlorine atom and forming the fused thiazinoquinoline core. orgchemres.org This cascade reaction, typically carried out in the presence of a base like potassium carbonate in DMF, provides a straightforward route to these complex heterocyclic structures. orgchemres.org
The synthesis of chromeno[4,3-b]quinolines, a class of compounds with interesting photophysical and biological properties, can be achieved from precursors derived from 4-chloroquinolines. arkat-usa.org One approach involves the reaction of 4-chloro-3-formylcoumarin with substituted anilines, which proceeds via an initial nucleophilic substitution at the 4-position of the coumarin, followed by intramolecular cyclization to form the chromeno[4,3-b]quinolin-6-one (B184693) core. researchgate.net While not directly starting from this compound, this demonstrates a relevant strategy for forming the chromenoquinoline skeleton. Another powerful method involves the Tf2O-mediated tandem intramolecular cycloaddition of N-phenyl ortho-propynyloxy benzamides, which generates the 6H-chromeno[4,3-b]quinoline scaffold under mild, metal-free conditions. arkat-usa.org
Pyrazolo[3,4-b]quinolines, a class of heterocycles with a broad spectrum of biological activities, can be synthesized from 2-chloroquinoline (B121035) precursors. nih.govnih.gov A common strategy involves the reaction of 2-chloro-3-cyanoquinolines with hydrazine (B178648) derivatives. nih.gov The hydrazine first reacts with the cyano group, and subsequent intramolecular cyclization onto the C2 position of the quinoline ring, with elimination of HCl, affords the pyrazolo[3,4-b]quinoline system. nih.gov
The synthesis of pyrrolo[3,4-b]quinolinones often involves the construction of the pyrrole (B145914) ring onto the quinoline core. While direct synthesis from this compound is not extensively documented, related strategies highlight the versatility of quinoline precursors in forming such fused systems. researchgate.netnih.gov
The construction of quinazolinone-annulated systems onto a quinoline framework represents a significant synthetic challenge. Research has shown that intramolecular cyclization of appropriately substituted quinoline precursors can lead to such fused tetracyclic structures. For instance, heating 2-(4-oxo-1,4-dihydro-quinolin-2-yl)benzoic acid in the presence of a base can induce intramolecular cyclization to form isoindolo[2,1-a]quinoline-5,11-dione (B11868051) derivatives. nih.gov This type of transformation underscores the potential for creating complex, multi-ring systems from functionalized quinoline starting materials.
Derivatization for Advanced Chemical Probes and Labeling Applications
The unique reactivity of this compound makes it a candidate for derivatization into chemical probes and labeling agents. The chloromethyl group, in particular, can serve as a reactive handle for attaching the quinoline moiety to biomolecules or other reporter groups. While specific applications of this compound as a probe are not extensively detailed in the provided search results, the derivatization of similar halogenated heterocycles is a well-established strategy. For example, the derivatization of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) for analytical purposes highlights the utility of such reactive handles. nih.gov The quinoline core itself possesses intrinsic fluorescence, which is a desirable property for a chemical probe. arkat-usa.org Derivatization strategies could focus on modulating the photophysical properties of the quinoline fluorophore through substitution at the 4-position, while utilizing the chloromethyl group for bioconjugation.
Strategies for Incorporating Chromophores and Fluorophores into Quinoline Derivatives
The introduction of chromophoric and fluorophoric moieties onto the quinoline core is a key strategy for developing novel optical materials and probes. The dual reactivity of this compound offers a platform for selective functionalization. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine on the methyl group at the 3-position behaves as a reactive benzylic halide, readily undergoing nucleophilic substitution (SN2) reactions.
Research into the functionalization of related quinoline compounds provides a strong basis for derivatization strategies. For instance, studies on 4-chloroquinoline derivatives have shown that the C4-chloro group can be displaced by various nucleophiles, including amines and thiols, to introduce new functionalities. nih.gov This reaction is often facilitated by the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position towards nucleophilic attack.
Furthermore, the reactivity of a chloromethyl group on a quinoline ring has been demonstrated in the synthesis of fluorescent sensors. In a notable study, 5-chloromethyl-8-hydroxyquinoline was reacted with various secondary amines to yield highly fluorescent derivatives. mdpi.com This transformation highlights the utility of the chloromethyl group as a handle for introducing nitrogen-based nucleophiles, which are often integral components of fluorescent systems.
Building on these principles, the derivatization of this compound can be strategically designed. For example, reaction with a fluorescent amine could proceed at either the C4 position or the chloromethyl group, depending on the reaction conditions and the nature of the nucleophile. Selective functionalization can be achieved by tuning the reaction parameters, such as temperature and solvent, or by employing protecting group strategies.
The synthesis of quinoline-based dyes and fluorescent molecules often involves the creation of extended π-conjugated systems. This can be achieved by coupling the quinoline core with other aromatic or heteroaromatic systems. While direct coupling reactions involving this compound are not extensively documented in publicly available research, the principles of cross-coupling reactions, such as Suzuki or Sonogashira coupling, could theoretically be applied after suitable modification of the chloro-substituents.
The following table summarizes potential reactions for incorporating chromophores and fluorophores using this compound as a starting material, based on established quinoline chemistry.
| Reactant | Position of Substitution | Resulting Derivative Type | Potential Properties |
| Fluorescent Amine | C4 or C3-methyl | Amino-substituted quinoline | Fluorescent Probe |
| Aromatic Thiol | C4 or C3-methyl | Thioether-linked quinoline | Chromophore |
| Organoboron Compound (with catalyst) | C4 (after conversion to boryl ester) | Aryl-substituted quinoline | Extended π-system, Dye |
Functionalization for Bioconjugation and Chemosensory Development
The development of quinoline derivatives for bioconjugation and chemosensory applications hinges on the introduction of specific functional groups that can interact with biological molecules or recognize specific analytes. The reactive sites on this compound provide ideal handles for such modifications.
Bioconjugation:
For bioconjugation, the quinoline derivative must possess a reactive moiety that can form a stable covalent bond with a biomolecule, such as a protein or nucleic acid. The chloromethyl group at the 3-position is a prime candidate for this purpose. It can react with nucleophilic functional groups commonly found in biomolecules, such as the thiol group of cysteine residues or the amino group of lysine (B10760008) residues, to form stable thioether or amine linkages, respectively.
This strategy allows for the attachment of the quinoline scaffold, which may possess inherent fluorescence or act as a recognition element, to a target biomolecule. The resulting bioconjugate can then be used for a variety of applications, including cellular imaging and targeted drug delivery.
Chemosensory Development:
The design of chemosensors involves the integration of a recognition unit (receptor) with a signaling unit (transducer). The quinoline core can act as an excellent fluorophore (transducer), and the substituents at the 3 and 4-positions can be modified to create a specific binding site for a target analyte (receptor).
The synthesis of quinoline-based chemosensors often involves the introduction of chelating groups that can coordinate with metal ions. For example, the reaction of this compound with a molecule containing a polyamine or crown ether moiety could yield a sensor for specific metal cations. The binding of the metal ion to the chelating group would perturb the electronic structure of the quinoline fluorophore, leading to a change in its fluorescence properties (e.g., quenching or enhancement), thus signaling the presence of the analyte. mdpi.com
Similarly, by introducing hydrogen bond donors or acceptors, chemosensors for anions can be developed. The interaction of the anion with the receptor site would alter the photophysical properties of the quinoline core, enabling detection. nih.gov
The table below outlines strategies for the functionalization of this compound for these advanced applications.
| Application | Functionalization Strategy | Target Moiety on Quinoline | Resulting Linkage/Group |
| Bioconjugation | Reaction with protein cysteine residue | C3-chloromethyl | Thioether |
| Bioconjugation | Reaction with protein lysine residue | C3-chloromethyl | Secondary Amine |
| Chemosensor (Metal Ions) | Attachment of a chelating agent | C4-chloro or C3-chloromethyl | Amine, Ether, or Thioether linkage to chelator |
| Chemosensor (Anions) | Introduction of H-bond donors/acceptors | C4-chloro or C3-chloromethyl | Urea, Thiourea, or Amide groups |
Structure Activity Relationship Sar Studies: Molecular Determinants and Theoretical Implications
Conformational and Stereochemical Analysis of Substituted Quinoline (B57606) Derivatives
The spatial arrangement of atoms and functional groups in substituted quinoline derivatives plays a critical role in defining their interaction profiles. Conformational and stereochemical analyses, often aided by advanced analytical techniques, provide a foundational understanding of these structural nuances.
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of molecules in the solid state. For substituted quinolines, crystallographic studies reveal crucial information about bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.
For instance, in the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a simplified analog of more complex antimalarial drugs, the quinoline double-ring exhibits a slight distortion from planarity. mdpi.com The benzene (B151609) and pyridine (B92270) rings are inclined at a dihedral angle of 5.83(3)° to each other. mdpi.com The piperazinyl ring adopts a chair conformation and is oriented at a significant angle to the quinoline moiety. mdpi.com This type of detailed structural information is vital for understanding how the molecule presents itself for intermolecular interactions.
Similarly, in N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), the azomethine functional group is observed to be coplanar with both the quinoline and phenyl rings. nih.govacs.org This planarity can have significant implications for the molecule's electronic properties and its ability to engage in stacking interactions.
Non-covalent interactions, though weaker than covalent bonds, are the primary forces governing molecular recognition and binding. libretexts.org These interactions include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. nih.govlibretexts.org
In the crystal packing of Q4F and Q3Cl4F, intermolecular C-H···N hydrogen bonds are observed. nih.govacs.org In other quinoline derivatives, such as 4-chloro-3-methylphenyl quinoline-2-carboxylate, weak C—H⋯O interactions form chains within the crystal lattice, complemented by π–π stacking interactions. nih.gov The study of spiropyrrolizine compounds containing a quinoline moiety also highlights the importance of C–H···O, C–H···π, and π···π interactions in stabilizing the crystal structure. acs.org
Intramolecular non-covalent interactions are also crucial for defining a molecule's preferred conformation. For example, in certain quinolone carboxylic acid derivatives, a strong intramolecular hydrogen bond exists between the carboxylic and carbonyl groups. mdpi.com Theoretical studies on various quinoline compounds have explored excited-state intramolecular hydrogen transfer, a process mediated by the torsion between different parts of the molecule, as a potential mechanism for molecular switching. rsc.org
The table below summarizes key crystallographic and interaction data for selected quinoline derivatives.
| Compound | Key Structural Features | Intermolecular Interactions | Intramolecular Interactions |
| 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate | Distorted quinoline ring, chair conformation of piperazinyl ring. mdpi.com | π–π stacking, hydrogen bonding with water. mdpi.com | --- |
| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) | Coplanar azomethine, quinoline, and phenyl rings. nih.govacs.org | C-H···N hydrogen bonding. nih.govacs.org | --- |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | Coplanar azomethine, quinoline, and phenyl rings. nih.govacs.org | C-H···N hydrogen bonding. nih.govacs.org | --- |
| 4-Chloro-3-methylphenyl quinoline-2-carboxylate | Twisted arrangement between quinoline and phenyl rings. nih.gov | C—H⋯O interactions, π–π stacking. nih.gov | --- |
| Quinolone Carboxylic Acid Derivatives | --- | C–H•••O and C–H•••Cl bonds. mdpi.com | O–H•••O hydrogen bond. mdpi.com |
Elucidation of Substituent Effects on Molecular Recognition and Interaction Potential
The identity and placement of substituents on the quinoline scaffold dramatically influence its electronic properties, steric profile, and ultimately, its ability to interact with other molecules. nih.gov
Halogen atoms are common substituents in medicinal chemistry, and their position on the quinoline ring can significantly alter a compound's activity. For instance, in the context of anticonvulsant quinoline derivatives, the introduction of a halogen atom, particularly fluorine, on the benzene ring was found to enhance potency. nih.gov
The position of the halogen can also direct further chemical modifications. A metal-free protocol has been developed for the regioselective C5–H halogenation of 8-substituted quinolines, highlighting how existing substituents can influence the reactivity of other positions on the ring. rsc.org
Furthermore, swapping a bromine substituent for a chloro group on a quinoline-based photoremovable protecting group alters the molecule's photochemical and photophysical properties. nih.gov This demonstrates that even subtle changes in the halogen substituent can have a profound impact on molecular behavior. The presence of a chlorine atom at the 7-position is a feature of the antimalarial drug chloroquine (B1663885) and is often incorporated into new hybrid molecules with the aim of conferring anticancer or other therapeutic properties. mdpi.com
Alkyl and aromatic substituents can modulate a molecule's lipophilicity, steric bulk, and electronic character. In a study of pyrazoline- and pyrimidine-containing quinoline derivatives, the substitution pattern on a phenyl ring attached to the pyrazoline or pyrimidine (B1678525) moiety influenced the docking scores in a model of HIV non-nucleoside reverse transcriptase inhibitors. nih.gov For example, substitution at the para-position of the phenyl ring with a bromo group showed better binding affinity than chloro or fluoro groups. nih.gov
The introduction of a perfluorophenyl group, a highly electron-withdrawing aromatic substituent, onto a quinoline-based polymer allows for subsequent nucleophilic aromatic substitution reactions. dntb.gov.uamdpi.com This provides a versatile handle for modifying the properties of the material. dntb.gov.uamdpi.com
The chloromethyl group at the 3-position of the quinoline ring is a reactive handle that can be transformed into a variety of other functional groups, thereby creating new sites for molecular interaction. This group can participate in nucleophilic substitution reactions, allowing for the attachment of different moieties that can engage in specific interactions, such as hydrogen bonding or salt bridge formation.
While direct studies on the specific contribution of the chloromethyl group of 4-Chloro-3-(chloromethyl)quinoline to molecular interactions are not extensively detailed in the provided context, research on related structures provides valuable insights. For example, in the study of gas-phase molecular clusters, the interactions of ionized substituted benzenes and polycyclic aromatic nitrogen-containing hydrocarbons like quinoline with various neutral molecules are driven by forces such as hydrogen bonding. vcu.edu The chloromethyl group, or its derivatives, could significantly influence these interactions by altering the electronic distribution and steric environment of the quinoline core.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect activity, QSAR models serve as powerful predictive tools in drug discovery, allowing for the rational design and prioritization of new, more potent molecules before their actual synthesis. neliti.com
The development of robust QSAR models for quinoline derivatives is a systematic process that involves several key stages, beginning with the curation of a reliable dataset and culminating in rigorous statistical validation. These models are instrumental in predicting the biological activities of new quinoline compounds, thereby streamlining the drug development process. neliti.commdpi.com
The initial step involves compiling a dataset of quinoline derivatives with experimentally determined biological activities, often expressed as IC₅₀ or a similar metric. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen data. neliti.comscispace.com Various statistical and machine learning methods are employed to generate the QSAR models. These can range from traditional linear approaches to more complex non-linear techniques:
Multiple Linear Regression (MLR) : This method establishes a linear equation that correlates biological activity with two or more molecular descriptors. nih.govnih.gov It is a foundational technique that provides easily interpretable models. nih.gov
3D-QSAR Approaches (CoMFA and CoMSIA) : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that analyze the steric and electrostatic fields surrounding the molecules. nih.govnih.gov CoMSIA further expands on this by considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These methods produce contour maps that visualize the spatial regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov
Machine Learning (ML) Methods : In recent years, various machine learning algorithms have been increasingly used to develop more sophisticated and predictive QSAR models. nih.gov These include k-Nearest Neighbors (kNN), Decision Trees (DT), and advanced techniques like Gradient Boosting (GB) and Bayesian regularized artificial neural networks (BRANNs). nih.govacs.org These methods can capture complex, non-linear relationships between structure and activity. nih.govacs.org
A critical aspect of QSAR model development is rigorous validation to ensure the model is statistically significant, robust, and predictive. mdpi.comnih.gov Several statistical metrics are used for this purpose:
| Validation Parameter | Description | Acceptable Value |
| Coefficient of Determination (R²) | Indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. nih.gov | A value close to 1.0 indicates a good fit. |
| Leave-One-Out Cross-Validation (q² or r²cv) | A form of internal validation where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. | q² > 0.5 is generally considered indicative of a robust model. mdpi.com |
| External Validation (r²test or r²pred) | The predictive power of the model is assessed using an external test set of compounds that were not used in the model development. mdpi.comnih.gov | r²test > 0.6 suggests good predictive ability. mdpi.com |
| Root Mean Squared Error (RMSE) | Measures the differences between values predicted by a model and the values observed. nih.govresearchgate.net | Lower values indicate a better fit. |
For instance, a study on quinoline derivatives as inhibitors of Plasmodium falciparum developed 2D and 3D-QSAR models with high predictive capacity, validated both internally and externally. The final models exhibited r²test values of 0.878 (CoMFA), 0.876 (CoMSIA), and 0.845 (2D-QSAR). mdpi.com Similarly, QSAR models for quinolinone-based thiosemicarbazones as anti-tuberculosis agents showed a strong correlation with an R² of 0.83. nih.gov These examples underscore the successful application of QSAR in generating predictive models for diverse biological activities within the quinoline chemical space.
The heart of any QSAR model lies in its molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties. The selection and interpretation of these descriptors provide crucial insights into the specific structural features that govern the biological activity of quinoline derivatives. neliti.comtrdizin.gov.tr
Molecular descriptors can be broadly categorized:
Electronic Descriptors : These describe the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govdergipark.org.tr Descriptors like electronegativity, dipole moment, and electron affinity are often pivotal. nih.govtrdizin.gov.trdergipark.org.tr For example, in some models, electronegativity has been found to be a highly correlated parameter, suggesting its importance in molecular interactions. researchgate.nettrdizin.gov.tr
Hydrophobic Descriptors : These quantify the lipophilicity of a compound, which influences its ability to cross cell membranes. The octanol-water partition coefficient (logP or cLogP) is the most common hydrophobic descriptor. neliti.comdergipark.org.tr Studies on the antifungal activity of quinoline derivatives have shown that lipophilicity often plays a major role. neliti.com
Steric/Topological Descriptors : These relate to the size, shape, and connectivity of the molecule. dergipark.org.tr Molecular volume, surface area, and various topological indices fall into this category. nih.govdergipark.org.tr The van der Waals volume, for instance, was identified as a key descriptor in a QSAR model for anti-tuberculosis quinolinones. nih.gov
Thermodynamic Descriptors : These pertain to the thermodynamic properties of a molecule, such as entropy and heat capacity. trdizin.gov.trdergipark.org.tr
The interpretation of these descriptors within a validated QSAR model allows for a mechanistic understanding of the structure-activity relationship. A positive coefficient for a descriptor like cLogP in a QSAR equation would suggest that increasing lipophilicity is beneficial for activity, guiding chemists to add lipophilic substituents. Conversely, the contour maps generated by CoMFA and CoMSIA provide a visual guide; for example, a green contour in a steric map indicates a region where bulky groups are favored, while a yellow contour suggests that bulky groups are detrimental to activity. nih.gov
A study on 5,8-quinolinequinone derivatives calculated a range of descriptors including molecular volume, dipole moment, HOMO-LUMO energies, and logP to build QSAR models for their anti-proliferative activity. trdizin.gov.trdergipark.org.tr Another QSAR study on antimalarial quinoline derivatives correlated structural features with steric, electrostatic, and hydrophobic interactions, providing a guide for designing novel compounds. nih.gov Through the careful selection and interpretation of such descriptors, QSAR models transcend mere prediction and become a valuable tool for understanding the molecular determinants of biological action.
Computational Chemistry and Advanced Spectroscopic Characterization
Molecular Docking Simulations for Ligand-Biomacromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
The study of quinoline (B57606) derivatives through molecular docking has revealed their potential to form stable complexes with various protein active sites. For instance, docking studies on quinoline derivatives with the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7) have shown that these compounds can establish significant interactions within the allosteric site. researchgate.netnih.gov The binding is often characterized by a network of hydrogen bonds with key amino acid residues such as His41, His164, and Glu166, as well as π-interactions with residues like His41. nih.gov The analysis of these binding poses is crucial for understanding the mechanism of inhibition and for the rational design of more potent inhibitors. The stability of these interactions is often quantified by the binding affinity or docking score, which provides an estimate of the binding free energy. For example, docking of halogenated quinoline derivatives against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) has demonstrated superior binding affinities compared to reference drugs, indicating strong and stable interactions within the enzyme's binding pocket. nih.gov
Table 1: Illustrative Interaction Data for Quinoline Derivatives in Protein Active Sites
| Target Protein | Ligand Type | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Mpro | Quinoline Derivative | His41, His164, Glu166, Gln189 | Hydrogen Bond, π-interaction | nih.gov |
| MAO-A | Halogenated Quinoline | - | Not specified | nih.gov |
| MAO-B | Halogenated Quinoline | - | Not specified | nih.gov |
This table is illustrative and based on studies of various quinoline derivatives.
A critical application of molecular docking is to compare the binding of a ligand to both a wild-type protein and its mutated forms. This is particularly relevant in cancer research, where mutations in proteins like the Epidermal Growth Factor Receptor (EGFR) can lead to drug resistance. Comparative docking studies have been performed on quinoline derivatives with wild-type EGFR (PDB: 4I23) and mutated versions such as T790M (PDB: 2JIV) and the triple mutant T790M/C797S (PDB: 5D41). nih.gov These studies have confirmed that certain quinoline derivatives can exhibit high potency and flexibility, allowing them to bind effectively to both the wild-type and mutated enzymes. nih.gov Such findings are vital for developing inhibitors that can overcome acquired resistance to existing therapies. The ability of a compound to adapt its binding mode to accommodate mutations in the active site is a key indicator of a robust and potentially effective therapeutic agent. nih.gov
Molecular Dynamics Simulations to Explore Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time. MD simulations calculate the trajectory of atoms and molecules, revealing conformational changes and the stability of the complex.
MD simulations on complexes of quinoline derivatives with proteins like the SARS-CoV-2 main protease have been used to assess their stability. researchgate.netnih.gov Trajectory analysis involves monitoring parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) over the simulation period. nih.gov A stable RMSD value for the protein-ligand complex suggests that it has reached equilibrium and remains intact. nih.gov RMSF analysis highlights the flexibility of individual residues, indicating which parts of the protein are most affected by ligand binding. nih.govnih.gov Furthermore, analyses of hydrogen bonding, solvent accessible surface area (SASA), and binding free energy calculations (e.g., MM/PBSA) provide a more detailed picture of the complex's stability and the strength of the interaction. nih.gov For instance, MD studies on halogenated quinoline derivatives bound to MAO-A and MAO-B showed that the complexes displayed greater structural stability than those with reference drugs, as indicated by lower RMSD and RoG values. nih.gov
This table is illustrative of typical results from MD simulations on quinoline derivative-protein complexes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It is a powerful tool for predicting various spectroscopic and chemical properties from first principles.
DFT calculations are widely employed to predict the spectroscopic properties of quinoline derivatives, which can then be compared with experimental data for structural validation. dergipark.org.trnih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, often show good agreement with experimental FT-IR and FT-Raman spectra. dergipark.org.trdergipark.org.tr This allows for a detailed assignment of the vibrational modes of the molecule, such as C-H, C=C, and C-N stretching and bending vibrations. dergipark.org.tr For example, DFT calculations on 4-hydroxy-3-cyano-7-chloro-quinoline using the B3LYP/6-311G(dp) level of theory provided vibrational frequencies that correlated well with experimental IR spectra. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. nih.govnih.gov
Electronic Spectra and Reactivity: DFT is also used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. ijcce.ac.ir The distribution of these orbitals reveals the regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO), providing insights into potential reaction mechanisms and electronic transitions, which can be correlated with UV-Vis spectra. nih.govijcce.ac.ir
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 4-Chloro-3-(chloromethyl)quinoline |
| 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate |
| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine |
| 4-chloro-3-methyl phenyl quinoline-2-carboxylate |
| 4-hydroxy-3-cyano-7-chloro-quinoline |
| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one |
Future Research Trajectories and Emerging Applications in Chemical Synthesis
Innovations in Green Chemistry and Sustainable Synthetic Pathways for 4-Chloro-3-(chloromethyl)quinoline
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govnih.gov Future research into the synthesis of this compound will likely focus on developing more sustainable and environmentally benign methodologies.
Key Research Areas:
Alternative Solvents and Catalysts: Traditional synthetic routes for quinolines often involve harsh conditions and hazardous reagents. nih.gov Investigations into the use of greener solvents such as water, ionic liquids, or deep eutectic solvents could significantly improve the environmental profile of its synthesis. researchgate.netresearchgate.net Furthermore, the development of reusable, non-toxic catalysts, including biocatalysts or nanocatalysts, could enhance reaction efficiency and minimize waste. researchgate.net
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted organic synthesis have emerged as powerful tools for accelerating reaction rates and improving yields, often under milder conditions. nih.gov Applying these energy-efficient techniques to the synthesis of this compound could lead to more sustainable production methods.
Atom Economy: Future synthetic strategies will likely prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) represent a promising approach for the one-pot synthesis of complex quinoline (B57606) derivatives, and their application to the synthesis of this specific compound warrants exploration. rsc.org
Unexplored Reactivity and Cascade Reactions Involving the Chloromethyl Functionality
The chloromethyl group at the 3-position of the quinoline ring is a key functional handle that can be exploited for a variety of chemical transformations. Its reactivity is a prime area for future research, particularly in the context of cascade reactions.
Potential Research Trajectories:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups (e.g., azides, amines, thiols, cyanides). This opens up pathways to a diverse library of 3-substituted quinoline derivatives.
Cascade Reactions: A particularly exciting area of research is the design of cascade reactions that leverage the reactivity of the chloromethyl group. For instance, an initial nucleophilic substitution could be followed by an intramolecular cyclization, leading to the rapid construction of complex polycyclic systems fused to the quinoline core. nih.gov The development of one-pot protocols for such transformations would be highly valuable. nih.gov
Radical Reactions: The chloromethyl group can also participate in radical reactions. Investigating visible-light-induced or metal-catalyzed radical transformations could uncover novel synthetic pathways and provide access to previously inaccessible quinoline derivatives. nih.gov
Integration of Machine Learning and AI in Computational Design of Quinoline Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.govmdpi.com These computational tools can be strategically applied to the design of novel derivatives of this compound with desired properties.
Applications in Computational Design:
| Application | Description | Potential Impact |
| Predictive Modeling | ML models can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of virtual compounds derived from this compound. nih.govnih.gov | Accelerates the identification of promising lead compounds while reducing the need for extensive experimental screening. |
| De Novo Design | Generative AI models can design entirely new molecules based on desired parameters, using this compound as a starting scaffold. mdpi.com | Expands the accessible chemical space and facilitates the discovery of novel compounds with optimized properties. |
| Reaction Prediction | AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes for the derivatization of this compound. | Streamlines the synthetic planning process and improves the efficiency of chemical synthesis. |
Strategic Utility of this compound as a Versatile Synthon in Complex Molecule Synthesis
The dual reactivity of this compound, with distinct electrophilic sites at the 4-position (chloro group) and the benzylic carbon of the chloromethyl group, positions it as a highly valuable and versatile synthon for the synthesis of complex molecules.
Synthetic Strategies:
Orthogonal Functionalization: The differential reactivity of the two chloro-substituents can be exploited for sequential, site-selective modifications. For example, the more reactive chloromethyl group could be functionalized first, followed by a cross-coupling reaction at the 4-position. This orthogonal reactivity allows for precise control over the final molecular structure.
Building Block for Heterocycle Synthesis: This compound can serve as a key building block for the synthesis of a variety of fused heterocyclic systems. The chloromethyl group can be used to form a new ring fused to the quinoline core, while the 4-chloro position offers a site for further elaboration.
Library Synthesis: The accessibility of this compound and its predictable reactivity make it an ideal starting material for the parallel synthesis of large libraries of quinoline derivatives for high-throughput screening in drug discovery and materials science.
Q & A
Q. What are the common synthetic routes for 4-chloro-3-(chloromethyl)quinoline, and how are reaction conditions optimized?
- Methodological Answer : A widely used approach involves nucleophilic substitution reactions. For example, this compound can be synthesized via the reaction of 3-(hydroxymethyl)quinoline derivatives with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions . Optimization includes controlling temperature (25–80°C), solvent choice (e.g., DMSO or MeCN), and stoichiometric ratios to minimize side products like over-chlorination. Purity is typically verified via HPLC or GC (>97%) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.5–8.9 ppm) and the chloromethyl (-CH₂Cl) group (δ ~4.5–5.0 ppm for CH₂) .
- Mass Spectrometry : Molecular ion peaks align with the molecular formula C₁₀H₇Cl₂N (e.g., [M+H]+ at m/z 216.99) .
- Elemental Analysis : Confirms Cl content (~32.8% by weight) .
Q. What solvent systems are recommended for recrystallization or purification of this compound?
- Methodological Answer : High-purity crystals are obtained using mixed solvents like ethyl acetate/hexane (1:3) or methanol/water (gradient cooling). Silica gel column chromatography with petroleum ether/ethyl acetate (10:1 to 5:1) effectively removes polar impurities .
Advanced Research Questions
Q. How can catalytic dynamic kinetic resolution (DKR) be applied to synthesize enantiomerically enriched derivatives of this compound?
- Methodological Answer : DKR involves chiral catalysts (e.g., AgF₂ or Pd/C) to resolve racemic mixtures during SNAr reactions. For instance, reacting this compound with fluorophenylboronic acids in MeCN at 60°C with a chiral ligand (e.g., BINAP) yields atropisomeric 3-arylquinolines with >90% enantiomeric excess (ee). Kinetic monitoring via chiral HPLC ensures resolution efficiency .
Q. What strategies mitigate contradictions in reported antiproliferative activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from structural modifications or assay conditions. For example:
- Structural Analysis : Derivatives with 4-chloro-2-butynylthio groups show higher cytotoxicity (IC₅₀: 2–4 µg/mL against SW707 cells) compared to hydroxy-substituted analogs (IC₅₀: >10 µg/mL) due to enhanced electrophilicity .
- Assay Standardization : Use consistent cell lines (e.g., CCRF/CEM for leukemia) and controls (e.g., cisplatin). Normalize results to cell viability via MTT assays at 48–72 hr exposure .
Q. How do solvent effects influence the reaction kinetics of this compound in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) accelerate Suzuki-Miyaura coupling by stabilizing transition states, while protic solvents (e.g., ethanol) slow reactivity. For example, coupling with phenylboronic acid in DMF at 100°C achieves >85% yield in 6 hr vs. <50% in ethanol. Solvent choice also affects byproduct formation (e.g., dechlorination in aqueous media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
